molecular formula C28H27N5O3S B2760751 N-((4-benzyl-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476447-58-2

N-((4-benzyl-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2760751
CAS No.: 476447-58-2
M. Wt: 513.62
InChI Key: DKGJXQYIYPZYNH-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a benzyl group at the 4-position of the triazole ring and a 4-methoxybenzamide moiety attached via a methylene bridge. The 5-position of the triazole is substituted with a thioether-linked 2-(indolin-1-yl)-2-oxoethyl group, which introduces a fused bicyclic indole system. Its synthesis likely follows established routes for 1,2,4-triazoles, involving cyclization of thiosemicarbazides or alkylation of pre-formed triazole cores .

Properties

IUPAC Name

N-[[4-benzyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3S/c1-36-23-13-11-22(12-14-23)27(35)29-17-25-30-31-28(33(25)18-20-7-3-2-4-8-20)37-19-26(34)32-16-15-21-9-5-6-10-24(21)32/h2-14H,15-19H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGJXQYIYPZYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-benzyl-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. Its molecular formula is C21H20N4O4SC_{21}H_{20}N_{4}O_{4}S, with a molecular weight of 456.54 g/mol. The presence of the indolin moiety and methoxybenzamide contributes to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and triazole precursors. The synthesis pathway often includes the formation of thioether linkages and the introduction of the benzyl group through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and indole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. Mechanistic studies indicate that these compounds may induce apoptosis and cell cycle arrest at the G2/M phase by disrupting tubulin polymerization, similar to known chemotherapeutics like colchicine .

Cell Line IC50 (µM) Mechanism
HeLa0.52Apoptosis induction
MCF-70.34G2/M phase arrest
HT-290.86Tubulin disruption

Antiviral Activity

Compounds with similar structures have also been evaluated for antiviral properties. For example, triazole derivatives have been reported as non-nucleoside inhibitors of HIV reverse transcriptase, showing effectiveness against drug-resistant strains . The mechanism often involves binding to the enzyme's active site, thereby inhibiting viral replication.

Case Studies

  • Study on Indole Derivatives : A study focused on indole-based compounds revealed that modifications at the 5-position of the triazole ring enhanced cytotoxicity against cancer cells while maintaining selectivity towards tumor cells over normal cells .
  • Antiviral Efficacy : Another investigation into related triazole compounds indicated promising results against Hepatitis C virus (HCV) by targeting viral entry mechanisms. The study highlighted that certain structural features were crucial for enhancing antiviral activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted that related indole-containing compounds demonstrated low minimum inhibitory concentrations (MICs) against MRSA, suggesting enhanced antimicrobial efficacy due to the presence of indolin and triazole structures.

Anticancer Properties

The potential of this compound as an anticancer agent has been explored through various in vitro studies. Compounds with similar structural motifs have shown promising antiproliferative activities against a range of cancer cell lines. Specifically, derivatives containing indolin and triazole functionalities have been linked to significant cytotoxic effects on rapidly dividing cancer cells. Research has indicated that these compounds can effectively inhibit cell growth at micromolar concentrations .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives are also noteworthy. Compounds similar to N-((4-benzyl-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide have been shown to reduce inflammation markers in various experimental models. This suggests that the compound may possess therapeutic potential in treating inflammatory diseases .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of triazole derivatives against several bacterial strains. The results indicated that the presence of the indolin moiety significantly enhanced the antibacterial activity, particularly against resistant strains like MRSA .

Anticancer Evaluation

In vitro studies demonstrated that certain derivatives of the compound exhibited potent cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Research

Research involving animal models showed that compounds with similar structures could effectively reduce symptoms of inflammation in conditions such as arthritis. The studies measured cytokine levels and observed a decrease in inflammatory markers post-treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Triazole Family

Key structural variations among similar compounds include substituents on the triazole core, thioether/ether linkages, and aromatic/heterocyclic appendages. Below is a comparative analysis:

Compound Substituents Key Features Synthetic Yield Melting Point Reference
Target Compound 4-Benzyl, 5-(2-(indolin-1-yl)-2-oxoethyl)thio, 3-(4-methoxybenzamide)methyl Indole-derived thioether; methoxybenzamide Not reported Not reported
4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole (6l) 4-(4-Methoxyphenyl), 3-thiophen-2-yl, 5-(trifluoromethylfuran)methylthio Trifluoromethylfuran-thioether; thiophene substituent 93% 125–128°C
2-(((4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methylpyridine (6m) 4-(4-Methoxyphenyl), 5-thiophen-2-yl, 3-(5-methylpyridyl)methylthio Pyridine-thioether; dual aromatic systems 92% 196–198°C
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethylphenyl, 5-(3-pyridinyl), 3-thioacetamide Pyridine substituent; Orco ion channel agonist Not reported Not reported
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Butylphenyl, 5-(2-pyridinyl), 3-thioacetamide Pyridine substituent; Orco ion channel antagonist Not reported Not reported
S-Alkylated 1,2,4-Triazoles [10–15] 4-(4-X-phenylsulfonyl)phenyl, 4-(2,4-difluorophenyl), 3-(aryl/fluoroaryl)thio Sulfonylphenyl; fluorinated aryl groups 75–85% 160–210°C

Functional Group Analysis

  • Thioether vs. Ether Linkages : The target compound’s thioether group at the 5-position (linked to indolin-1-yl) contrasts with ether-linked analogues (e.g., 6n , 6o in ). Thioethers generally enhance lipophilicity and metabolic stability compared to ethers.
  • Aromatic Appendages : The indole system in the target compound provides a rigid, planar structure distinct from thiophene (6l , 6m ) or pyridine (VUAA1 , OLC15 ) substituents. Indole derivatives are often associated with kinase or receptor modulation .
  • Methoxybenzamide Moiety : This group is shared with compounds like 6l and 6m , where it may contribute to π-π stacking interactions in biological targets.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis involves multi-step protocols, including:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux with acetic acid .
  • Step 2 : Functionalization of the indolin-1-yl moiety through nucleophilic substitution or thioether linkage, requiring controlled temperatures (60–80°C) and solvents like DMF .
  • Step 3 : Final coupling of the benzamide group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous conditions .
    • Key Parameters : Solvent choice (polar aprotic solvents preferred), base selection (e.g., cesium carbonate for deprotonation), and reaction time (monitored via TLC/HPLC) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to validate substitution patterns (e.g., methoxybenzamide protons at δ 3.8–4.0 ppm, indolin carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular weight (e.g., calculated [M+H]+ = 587.7 g/mol vs. observed) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Screening Strategy :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s potency?

  • SAR Framework :

  • Variable Groups : Modify substituents on the benzamide (e.g., electron-withdrawing groups for enhanced enzyme binding) or triazole (alkylation for lipophilicity) .
  • Quantitative Analysis : Use molecular docking (AutoDock Vina) to predict interactions with targets like tubulin or topoisomerase II .
    • Example Table :
Substituent (R)LogPIC₅₀ (EGFR, nM)Cytotoxicity (HeLa, µM)
-OCH₃ (Parent)3.212015.4
-NO₂2.8859.2
-CF₃3.5456.8
Data adapted from analogues in .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Root-Cause Analysis :

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine) .
  • Compound Stability : Perform stability studies in assay buffers (pH 7.4, 37°C) via LC-MS to detect degradation products .
    • Statistical Tools : Use ANOVA or mixed-effects models to account for inter-lab variability .

Q. How can ADMET properties be optimized without compromising efficacy?

  • Methodology :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -SO₃H) to reduce LogP (target <3) while retaining hydrogen-bonding motifs .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with CYP450 inhibition profiling .
    • In Silico Tools : SwissADME or pkCSM for predicting bioavailability and toxicity .

Q. What advanced techniques identify the compound’s molecular targets in complex biological systems?

  • Target Deconvolution :

  • Chemical Proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS identification .
  • Thermal Shift Assay (TSA) : Monitor protein thermal stability shifts upon compound binding .

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